molecular formula C9H16ClN3O7 B1674658 2-((((2-Chloroethyl)nitrosoamino)carbonyl)amino)-2-deoxy-L-glucose CAS No. 69839-80-1

2-((((2-Chloroethyl)nitrosoamino)carbonyl)amino)-2-deoxy-L-glucose

Cat. No.: B1674658
CAS No.: 69839-80-1
M. Wt: 313.69 g/mol
InChI Key: MKQWTWSXVILIKJ-UHFFFAOYSA-N
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Description

Chlorozotocin is a glucose-linked chloroethylnitrosourea with potential antineoplastic activity. Chlorozotocin alkylates DNA and proteins, induces the formation of interstrand DNA and DNA-protein crosslinks, and causes DNA strand breakage, thereby damaging DNA and resulting in cell death. This agent has been shown to exhibit antitumor and immunomodulatory effects in cell lines and animal models. Chlorozotocin is a mutagen and is less myelotoxic than other nitrosoureas. (NCI04)
Chlorozotocin can cause cancer according to The World Health Organization's International Agency for Research on Cancer (IARC).

Properties

The effect of five different 1-(2-chloroethyl)-1-nitrosoureas on the growth of cultured P388 cells has been analyzed in terms of physical, chemical, and kinetic parameters that are related to the mechanism of action of this class of cancer chemotherapeutic agent. This study correlates structure with activity at the cellular level by using a dose function that is related to the amount of active species, the (2-chloroethyl)diazonium ion, that is formed during the period of exposure of cells to drug rather than to the initial drug dose. 1-(2-Chloroethyl)-1-nitrosourea analogs that rapidly enter the P388 cells are shown to have the same activity relative to the amount of active species formed. When analyzed in this way, activity is not influenced by the structure of the N-3 substituent, lipophilicity, or carbamoylating activity. The agents 1-(2-chloroethyl)-1-nitrosourea (CNU), 1-(2-chloroethyl)-3-(2,6-dioxo-3-piperidyl)-1-nitrosourea (PCNU), 1-(2-chloroethyl)-3-cyclohexyl-1-nitrosourea (CCNU), and 1,3-bis(2-chloroethyl)-1-nitrosourea (BCNU) all produce a 50% cell growth inhibition at 6 to 7 microM active species formed per cell volume. Chlorozotocin required a twofold higher effective dose to produce the same toxic effect. This decreased activity is attributed to the slow uptake of the water-soluble chlorozotocin into P388 and L1210 cells relative to the rate of chlorozotocin conversion to active species in medium. The yields to 2-chloroethanol from CNU, BCNU, and chlorozotocin were shown to be the same, indicating that these agents generate the same yield of alkylating intermediate at 37 degrees C and pH 7.4.

CAS No.

69839-80-1

Molecular Formula

C9H16ClN3O7

Molecular Weight

313.69 g/mol

IUPAC Name

1-(2-chloroethyl)-1-nitroso-3-(3,4,5,6-tetrahydroxy-1-oxohexan-2-yl)urea

InChI

InChI=1S/C9H16ClN3O7/c10-1-2-13(12-20)9(19)11-5(3-14)7(17)8(18)6(16)4-15/h3,5-8,15-18H,1-2,4H2,(H,11,19)

InChI Key

MKQWTWSXVILIKJ-UHFFFAOYSA-N

Isomeric SMILES

C(CCl)N(C(=O)N[C@H](C=O)[C@@H]([C@H]([C@H](CO)O)O)O)N=O

SMILES

C(CCl)N(C(=O)NC(C=O)C(C(C(CO)O)O)O)N=O

Canonical SMILES

C(CCl)N(C(=O)NC(C=O)C(C(C(CO)O)O)O)N=O

Appearance

Solid powder

Color/Form

Ivory colored crystals

melting_point

147-148 °C (decomposes with evolution of gas)

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Sol in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

2-(3-(2-chloroethyl)-3-nitrodoureido)-2-deoxy-D-glucopyranose
chlorozotocin
chlorozotocin, (L)-isomer
NSC 178,248
NSC-178248

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-((((2-Chloroethyl)nitrosoamino)carbonyl)amino)-2-deoxy-L-glucose
Reactant of Route 2
Reactant of Route 2
2-((((2-Chloroethyl)nitrosoamino)carbonyl)amino)-2-deoxy-L-glucose
Reactant of Route 3
2-((((2-Chloroethyl)nitrosoamino)carbonyl)amino)-2-deoxy-L-glucose
Reactant of Route 4
2-((((2-Chloroethyl)nitrosoamino)carbonyl)amino)-2-deoxy-L-glucose
Reactant of Route 5
2-((((2-Chloroethyl)nitrosoamino)carbonyl)amino)-2-deoxy-L-glucose
Reactant of Route 6
2-((((2-Chloroethyl)nitrosoamino)carbonyl)amino)-2-deoxy-L-glucose

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